5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H9BrCl2O2 It is a derivative of benzoic acid and is characterized by the presence of bromine and chlorine atoms, as well as a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the benzoyl chloride derivative. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Potassium carbonate or other suitable bases.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of reactive chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The aromatic ring can participate in various oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the benzoyl chloride group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in various catalytic processes due to its reactivity.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of enzyme mechanisms and protein interactions.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Agrochemicals: Potential use in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the benzoyl chloride group.
4-Chlorobenzyl chloride: Contains the chlorobenzyl group but lacks the bromine and benzoyl chloride functionalities.
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of the benzoyl chloride group.
Properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQKXYWLDITOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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